molecular formula C19H22N2O5S B5359312 2-(2-methoxyphenyl)-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide

2-(2-methoxyphenyl)-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide

Cat. No.: B5359312
M. Wt: 390.5 g/mol
InChI Key: MZYVBNHMJDYPAX-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a methoxyphenyl group and a morpholine-4-sulfonyl group, making it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-18-8-3-2-5-15(18)13-19(22)20-16-6-4-7-17(14-16)27(23,24)21-9-11-26-12-10-21/h2-8,14H,9-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYVBNHMJDYPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with an appropriate amine derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-Methoxyphenyl)-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis.

    3-(2-Methoxyphenyl)morpholine oxalate: Used in proteomics research.

Uniqueness

2-(2-Methoxyphenyl)-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its versatility makes it a valuable compound in various fields of scientific research.

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